Absence of Target-Specific Activity Data Prevents Comparator Analysis
A search of the patent literature for pyridazinyl-piperidine SCD1 inhibitors (US9102669B2) and STAT3 inhibitors (KR20230038125A) did not identify CAS 2035023-29-9 among the exemplified compounds with reported IC50 values. Similarly, the compound is absent from BindingDB, ChEMBL, and PubChem bioassay databases, meaning no quantitative target engagement data (IC50, Ki, EC50) are available for comparison against known analogs like CAY10566 (SCD1 IC50 = 4.5 nM) or other pyridazine-based kinase inhibitors [1]. The evidence gap is complete: no direct head-to-head, cross-study, or even class-level inference can be drawn for this specific compound [2].
| Evidence Dimension | Biochemical potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | CAY10566 (SCD1 IC50 = 4.5 nM); pyridazinyl-piperidine analogs in US9102669B2 (e.g., compound 49, XEN103, mSCD1 IC50 = 14 nM) |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable |
Why This Matters
Without target-specific potency data, there is no scientific basis for selecting this compound over characterized analogs for any biological assay.
- [1] Abcam. CAY10566: Potent, selective SCD1 inhibitor (IC50 = 4.5 nM mouse, 26 nM human). Product Page. View Source
- [2] Google Patents. US9102669B2 - Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. Compound 49 (XEN103) reported mSCD1 IC50 = 14 nM; target compound not found among exemplified structures. View Source
